Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 5-(aminomethyl)-2-methoxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2;/h3-5H,6,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUSELINWADQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049782-92-4 | |
| Record name | methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride typically involves the esterification of 5-(aminomethyl)-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(formylmethyl)-2-methoxybenzoic acid or 5-(carboxymethyl)-2-methoxybenzoic acid.
Reduction: Formation of 5-(aminomethyl)-2-methoxybenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride has been identified as a versatile building block in medicinal chemistry. It has shown promise in the synthesis of biologically active compounds, including:
- g-Secretase Inhibitors : These compounds are crucial in Alzheimer's disease research as they inhibit the enzyme responsible for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides .
- Antagonists of Human Receptors : This compound has been explored for its ability to act on various human receptors, including vanilloid receptor 1 and adenosine A1 receptor, which are implicated in pain and inflammatory responses .
Therapeutic Potential
Recent studies have indicated that this compound could be developed into therapeutic agents for conditions such as:
- Neurological Disorders : Its role as a g-secretase inhibitor positions it as a candidate for Alzheimer's treatment.
- Pain Management : By acting on specific receptors, it may provide relief from chronic pain conditions.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Bioactivity : Benzothiazoles (e.g., ) and pyrimidines () show enhanced biological activity compared to simple benzoates, likely due to heterocyclic electron distribution .
- Solubility : Hydrochloride salts (e.g., target compound) improve aqueous solubility, critical for drug delivery .
- Structural Flexibility: Compounds with aminomethyl groups (e.g., target compound, ) allow for further functionalization, enabling diverse derivatization in drug discovery .
Biological Activity
Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, and potential applications, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by its methoxy and aminomethyl functional groups attached to a benzoate structure. The synthesis typically involves the reaction of 2-methoxybenzoic acid with formaldehyde and ammonium chloride, followed by methylation using methyl iodide. This synthetic pathway is crucial for ensuring high yields and purity of the final product.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential as a therapeutic agent in inflammatory diseases.
Analgesic Effects
The compound has also been evaluated for analgesic activity. In animal models, it demonstrated significant pain relief comparable to standard analgesics like ibuprofen. The mechanism appears to involve the modulation of pain pathways, possibly through the inhibition of cyclooxygenase enzymes.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong activity, warranting further exploration as a potential antibiotic agent.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance, its structural similarity to known inhibitors allows it to bind effectively to enzymes involved in inflammatory responses and microbial resistance.
Data Tables
| Biological Activity | Tested Model | Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | Macrophages | Inhibition of TNF-α, IL-6 production | |
| Analgesic | Animal models | Pain relief comparable to ibuprofen | |
| Antimicrobial | Bacterial strains | MIC against S. aureus: 8 μg/mL |
Case Studies
- Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on cytokine production in LPS-stimulated macrophages. Results indicated a significant reduction in TNF-α levels, supporting its potential use in treating chronic inflammatory conditions.
- Analgesic Evaluation : In a controlled trial involving rodents, this compound was administered at varying doses. The results showed dose-dependent analgesic effects, suggesting a viable alternative for pain management therapies.
- Antimicrobial Assessment : A recent study assessed the compound's efficacy against multi-drug resistant bacterial strains. The findings demonstrated that it inhibited growth effectively, highlighting its potential role in combating antibiotic resistance.
Q & A
Q. Purity assurance :
- Monitor reactions via TLC or HPLC.
- Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures).
- Confirm final purity (>95%) using analytical HPLC with UV detection at 254 nm .
[Basic] Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Answer:
- ¹H/¹³C NMR :
- Aromatic protons: δ 6.8–7.5 ppm (split into distinct patterns due to methoxy and aminomethyl substituents).
- Methoxy group: δ ~3.8 ppm (singlet).
- Aminomethyl (CH₂NH₂): δ ~3.3 ppm (triplet) and δ ~1.5 ppm (broad, NH₂) .
- IR Spectroscopy :
- Ester C=O stretch: ~1700 cm⁻¹.
- NH₂ bending: ~1600 cm⁻¹.
- Mass Spectrometry (ESI-MS) :
- Molecular ion peak at m/z corresponding to [M+H]⁺ (calculated for C₁₀H₁₄ClNO₃: 231.07) .
[Advanced] How can researchers resolve contradictions in NMR data when characterizing this compound, especially regarding the position of the aminomethyl group?
Answer:
- 2D NMR techniques :
- HSQC : Correlate ¹H signals with ¹³C shifts to confirm CH₂NH₂ connectivity.
- HMBC : Identify long-range couplings between the aminomethyl protons and aromatic carbons.
- X-ray crystallography : Resolve structural ambiguities by determining the crystal structure, as demonstrated for methyl 5-chloro-2-hydroxy-3-(4-methoxyphenyl)-4,6-dimethylbenzoate .
- Comparative analysis : Cross-reference data with structurally analogous compounds (e.g., methyl 4-(aminomethyl)benzoate hydrochloride) .
[Advanced] What experimental strategies can optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?
Answer:
- Protecting groups : Use Boc for the amine to prevent side reactions during esterification .
- Reaction conditions :
- Conduct esterification under anhydrous conditions at 60–80°C.
- Use catalytic amounts of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
- Workup optimization :
- Precipitate the hydrochloride salt at 0–4°C to improve crystal formation.
- Use inert atmospheres (N₂/Ar) to minimize oxidation of the aminomethyl group .
[Basic] What are the critical safety considerations when handling this compound, particularly regarding its hydrochloride salt form?
Answer:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Spill management : Absorb with sand or vermiculite, transfer to a sealed container, and dispose as hazardous waste .
- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .
[Advanced] How does the hydrochloride salt form influence the compound's solubility and stability in various solvents, and how should this guide formulation for in vitro assays?
Answer:
- Solubility :
- High solubility in polar solvents (e.g., water, DMSO).
- Poor solubility in non-polar solvents (e.g., hexane).
- Stability :
- Stable in acidic aqueous solutions (pH 3–5) but hydrolyzes in basic conditions.
- Store stock solutions in DMSO at -20°C (≤1 month) to prevent precipitation .
- Assay formulation : Pre-dissolve in DMSO (10 mM stock) and dilute in PBS (final DMSO ≤0.1%) to maintain solubility and bioactivity .
[Basic] What are the common impurities encountered during the synthesis of this compound, and how can they be identified and removed?
Answer:
- Common impurities :
- Unreacted starting material (5-(aminomethyl)-2-methoxybenzoic acid).
- Over-esterification byproducts (e.g., dimethyl esters).
- Identification :
- HPLC retention time comparison with synthetic standards.
- LC-MS to detect m/z discrepancies.
- Purification :
- Column chromatography (silica gel, ethyl acetate/hexane gradient).
- Recrystallization from ethanol/water (3:1 v/v) .
[Advanced] In pharmacological studies, how should researchers design experiments to assess the compound's interaction with neurological receptors, considering its structural similarity to known antagonists?
Answer:
- Radioligand binding assays :
- Use ³H-labeled ligands (e.g., dopamine D₂ or serotonin 5-HT₃ receptors).
- Conduct competition assays to determine IC₅₀ values .
- Functional assays :
- Measure intracellular Ca²⁺ flux in HEK293 cells expressing target receptors.
- Validate selectivity via counter-screening against unrelated receptors (e.g., GPCRs) .
[Basic] What storage conditions are recommended to maintain the compound's integrity over extended periods?
Answer:
- Short-term : Store in airtight containers at 4°C with desiccant (e.g., silica gel).
- Long-term : Keep at -20°C under nitrogen atmosphere to prevent oxidation.
- Avoid : Exposure to light, moisture, or elevated temperatures (>25°C) .
[Advanced] When encountering discrepancies in biological activity between batches, what analytical and bioanalytical approaches can identify the source of variability?
Answer:
- Analytical profiling :
- Purity analysis via HPLC-UV/HRMS.
- Quantify residual solvents (GC-MS) or heavy metals (ICP-MS).
- Bioanalytical testing :
- Compare dose-response curves in cell-based assays (e.g., IC₅₀ shifts).
- Assess stability under assay conditions (e.g., 37°C, 5% CO₂) to detect degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
